1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-2-17-29-24-10-7-20(8-11-24)9-12-25(28)27-16-14-23(19-27)26-15-13-21-5-3-4-6-22(21)18-26/h3-8,10-11,23H,2,9,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNIHACIYACVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one generally involves multi-step organic synthesis. The process often starts with the creation of intermediate compounds through carefully controlled reactions. Key steps include the formation of the 3,4-dihydroisoquinolin-2(1H)-yl group, followed by its attachment to the pyrrolidin-1-yl group. Finally, the addition of the 4-propoxyphenyl and propan-1-one groups completes the synthesis. Reaction conditions typically involve specific temperature, pH, and catalyst environments to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound might involve batch or continuous synthesis techniques, leveraging automation and advanced reaction monitoring to scale up the process. Quality control is critical to ensure that the compound meets the stringent standards required for its applications.
Chemical Reactions Analysis
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. The major products formed from these reactions can include altered derivatives of the original compound, which may exhibit modified properties or enhanced activity.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities, including:
- Antidepressant Effects : Due to its structural similarity to known antidepressants, it is being investigated for its potential in treating depression and anxiety disorders.
- Antifungal Activity : Studies have shown that derivatives of 3,4-dihydroisoquinoline exhibit significant antifungal properties against various strains. For instance, modifications in the phenyl ring have been correlated with increased antifungal efficacy (see Table 1) .
| Compound | Linear Growth Inhibition (%) |
|---|---|
| 1 | 56.8 |
| 2 (o-F) | 78.4 |
| 3 (m-F) | 66.4 |
| 4 (p-F) | 78.4 |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Isoquinoline Moiety : Initiated from suitable precursors through cyclization reactions.
- Pyrrolidine Ring Formation : Achieved via nucleophilic substitution reactions.
- Coupling with Propoxyphenyl Group : The final step involves coupling the isoquinoline-pyrrolidine intermediate with propoxyphenyl under specific conditions using base catalysts .
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant effects of similar compounds demonstrated that modifications in the isoquinoline structure could enhance serotonin receptor affinity, suggesting a potential pathway for developing new antidepressants .
Case Study 2: Antifungal Efficacy
Research evaluating the antifungal activity of related compounds showed that specific substitutions on the phenyl ring significantly influenced their effectiveness against phytopathogenic fungi, indicating a promising avenue for agricultural applications .
Mechanism of Action
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound's biological and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of the target compound with its analogs:
Note: The target compound’s yield is inferred from similar synthetic steps in and .
Structural and Functional Insights
Benzamide derivatives (e.g., compounds in and ) exhibit distinct pharmacokinetic profiles due to the amide bond, which increases metabolic stability but reduces membrane permeability compared to the propan-1-one backbone .
Hydroxypropyl linkers in benzamide derivatives (e.g., ) introduce polarity, which may reduce CNS activity but improve aqueous solubility .
Synthetic Efficiency :
- The target compound’s synthesis involves BOPCl-mediated coupling (93% yield for intermediates) and HCl-mediated deprotection (52% final yield), comparable to yields for benzamide analogs (48.9–71%) .
Biological Activity
The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. Its unique structure, which includes a dihydroisoquinoline moiety and a pyrrolidinyl group, suggests possible interactions with biological targets such as receptors and enzymes.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a combination of aromatic and aliphatic components that contribute to its biological activity. The presence of the dihydroisoquinoline structure is particularly noteworthy as it is often associated with diverse biological effects.
The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes in the body. The dihydroisoquinoline moiety may facilitate binding to dopamine receptors, while the pyrrolidinyl group could enhance its pharmacokinetic properties. Research indicates that compounds with similar structures can exhibit selective agonistic or antagonistic effects on neurotransmitter systems, particularly in the central nervous system (CNS) .
Pharmacological Properties
Research findings suggest that the compound exhibits several pharmacological activities:
- Neuroprotective Effects : Preliminary studies indicate that derivatives of dihydroisoquinoline can protect neuronal cells from oxidative stress, potentially making this compound relevant in neurodegenerative disease models.
- Antifungal Activity : Related compounds have shown antifungal properties against various phytopathogenic fungi, indicating a broad spectrum of antimicrobial activity .
- Dopaminergic Activity : Similar structures have been reported to selectively interact with dopamine D4 receptors, which are implicated in psychiatric disorders .
Case Studies
- Neuroprotective Studies : In vitro studies demonstrated that compounds similar to this compound could significantly reduce neuronal apoptosis induced by toxic agents, suggesting potential applications in treating conditions like Parkinson's disease.
- Antifungal Efficacy : A study evaluating related compounds found that they effectively inhibited the growth of several fungal strains at concentrations as low as 50 μg/mL, showcasing their potential as antifungal agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Key Functional Groups | Dihydroisoquinoline, Pyrrolidine |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and purification strategies for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyrrolidine and dihydroisoquinoline moieties, followed by ketone functionalization. Key steps:
- Reagent Selection : Use sodium hydride as a base in dichloromethane for nucleophilic substitutions ().
- Reactor Systems : Continuous-flow reactors improve yield consistency by maintaining precise temperature and pressure ().
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity (>95%) ().
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural analogs inform SAR studies for this compound?
- Methodological Answer : Compare with analogs from ’s table (e.g., 3-(Pyrrolidin-1-yl)-2-butanone) to identify critical functional groups:
| Analog | Key Structural Feature | Biological Activity |
|---|---|---|
| Target Compound | Dihydroisoquinoline-pyrrolidine core | Potential CNS modulation |
| 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | Dihydroquinoline | Neuroprotective effects |
- SAR Insights : The dihydroisoquinoline group enhances blood-brain barrier penetration, while the 4-propoxyphenyl moiety may influence receptor selectivity .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating pharmacological activity in vivo?
- Dose-Response Studies : 4 replicates per dose group (n=20 mice), with controls (vehicle and reference drug).
- Endpoint Selection : Measure biomarkers (e.g., neurotransmitter levels via LC-MS) and behavioral outcomes (e.g., rotarod test for motor function).
- Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05) to account for variability in biological systems .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., clozapine for dopamine receptors).
- Impurity Profiling : Characterize byproducts via LC-MS/MS; exclude batches with >2% impurities ().
- Meta-Analysis : Compare data across studies using forest plots to identify outliers (e.g., inconsistent IC50 values) .
Q. What methodologies assess the compound’s stability under physiological and environmental conditions?
- Physiological Stability :
- Plasma Stability Assay : Incubate compound (10 µM) in human plasma (37°C, 24 hrs); quantify degradation via UPLC (retention time shift >10% indicates instability).
- Environmental Fate :
- Hydrolysis Studies : Expose to pH 2–12 buffers; monitor by NMR for structural breakdown (e.g., loss of propoxyphenyl group).
- Photodegradation : Use UV-Vis spectroscopy (λ=254 nm) to track absorbance changes over 72 hrs ( ) .
Q. How can researchers design studies to investigate metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactor; identify metabolites via HRMS (e.g., hydroxylation at pyrrolidine).
- Isotope Labeling : Synthesize deuterated analogs (e.g., D6-propoxy group) to trace metabolic fate in vivo.
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
Data Interpretation & Validation
Q. What analytical techniques confirm structural integrity post-synthesis?
- NMR : Validate pyrrolidine ring conformation (1H NMR: δ 3.2–3.8 ppm for N-CH2; 13C NMR: δ 170 ppm for ketone).
- Mass Spectrometry : ESI-MS (m/z 435.2 [M+H]+) with isotopic pattern matching.
- X-ray Crystallography : Resolve dihydroisoquinoline stereochemistry (compare with ’s azepinone analog) .
Q. How should researchers address batch-to-batch variability in biological assays?
- Quality Control : Implement strict SOPs for synthesis (e.g., fixed reaction time ±5 mins).
- Bioassay Normalization : Express activity as % of positive control response (e.g., 100% = 10 µM reference agonist).
- Blinded Testing : Use third-party labs to validate critical findings (e.g., IC50 reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
